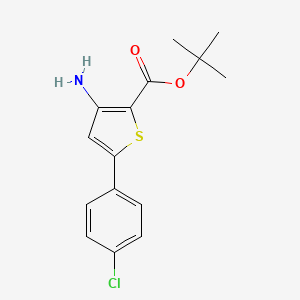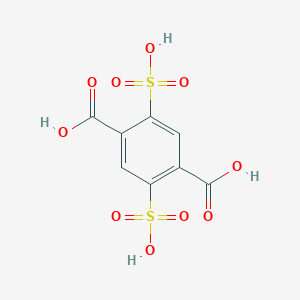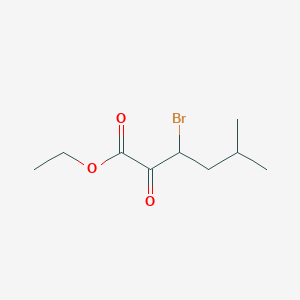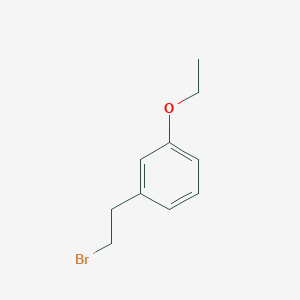![molecular formula C7H4BrNOS B13027485 2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
2-Bromothieno[3,2-b]pyridin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that belongs to the thienopyridine family It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring
Vorbereitungsmethoden
The synthesis of 2-Bromothieno[3,2-b]pyridin-7-ol typically involves the bromination of thieno[3,2-b]pyridin-7-ol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position .
Analyse Chemischer Reaktionen
2-Bromothieno[3,2-b]pyridin-7-ol undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
2-Bromothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Bromothieno[3,2-b]pyridin-7-ol can be compared with other similar compounds such as:
Thieno[3,2-b]pyridin-7-ol: The parent compound without the bromine substitution.
2-Chlorothieno[3,2-b]pyridin-7-ol: A similar compound with a chlorine atom instead of bromine.
2-Iodothieno[3,2-b]pyridin-7-ol: A similar compound with an iodine atom instead of bromine.
Eigenschaften
Molekularformel |
C7H4BrNOS |
|---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
2-bromo-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-4-7(11-6)5(10)1-2-9-4/h1-3H,(H,9,10) |
InChI-Schlüssel |
CQSBOSJLRLTQKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(C1=O)SC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


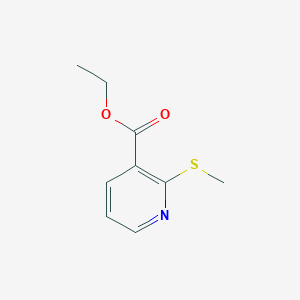
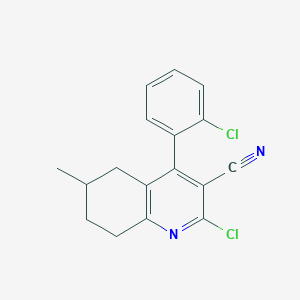
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)

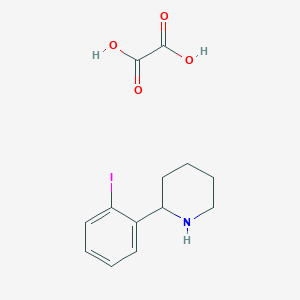
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
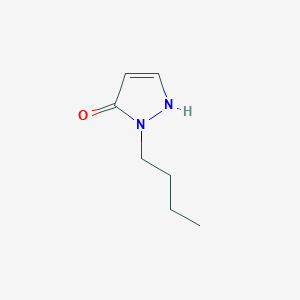
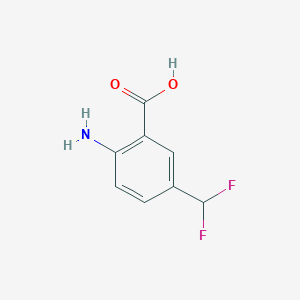
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
